2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride
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Overview
Description
2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride is a chemical compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of a hydrazinylmethyl group attached to a 6-methylpyridine ring, and it is commonly used in various chemical and biological research applications. This compound is known for its reactivity and versatility in synthetic chemistry, making it a valuable intermediate in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride typically involves the reaction of 6-methylpyridine-2-carbaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazinylmethyl derivative. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to yield hydrazine derivatives with different substitution patterns.
Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, typically used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides, with reaction conditions tailored to the specific substituents being introduced.
Major Products
The major products formed from these reactions include pyridine N-oxides, substituted hydrazine derivatives, and various functionalized pyridine compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and coordination complexes.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydrazine derivatives.
Medicine: It serves as an intermediate in the development of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride involves its ability to interact with various molecular targets through its hydrazinylmethyl group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the inhibition or modification of enzyme activity. The compound may also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydrazinylmethyl)pyridine
- 6-Methylpyridine-2-carbaldehyde
- Hydrazine hydrate
Uniqueness
2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry. Its ability to undergo a wide range of chemical transformations and its applications in diverse research fields highlight its importance in both academic and industrial settings.
Properties
IUPAC Name |
(6-methylpyridin-2-yl)methylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6-3-2-4-7(10-6)5-9-8;;/h2-4,9H,5,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBMFAZISMCZGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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